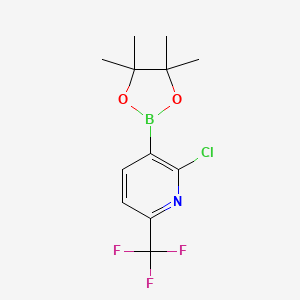

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine

Description

This compound is a boronate ester-functionalized pyridine derivative with a trifluoromethyl (-CF₃) group at position 6, a chlorine atom at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 3. Its molecular formula is C₁₂H₁₄BClF₃NO₂, with a molecular weight of 307.51 g/mol (CAS: 1218790-05-6) . The chlorine and trifluoromethyl groups confer electron-withdrawing effects, which stabilize the boronate ester and enhance its reactivity in Suzuki-Miyaura cross-coupling reactions. This compound is widely used in medicinal chemistry and materials science as a key intermediate for synthesizing trifluoromethyl-substituted biaryl structures .

Properties

IUPAC Name |

2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)7-5-6-8(12(15,16)17)18-9(7)14/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYNUOKLWMKKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-(trifluoromethyl)pyridine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest possible interactions with various biological targets, particularly in cancer and angiogenesis pathways.

- Molecular Formula : C₁₂H₁₄BClF₃NO₂

- CAS Number : 2068737-11-9

- Molecular Weight : 303.7 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit receptor tyrosine kinases (RTKs), which are critical in the regulation of cell growth and angiogenesis. The trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit varying degrees of biological activity:

- Inhibition of Receptor Tyrosine Kinases (RTKs) :

- Anti-Proliferative Effects :

- Anti-Angiogenic Properties :

Case Study 1: RTK Inhibition

A series of experiments evaluated the inhibitory effects of various pyridine derivatives on RTK activity. The lead compound exhibited significant inhibition against multiple RTKs involved in angiogenesis, confirming the importance of the trifluoromethyl group in enhancing biological activity.

| Compound | VEGFR-2 IC50 (nM) | TIE-2 IC50 (nM) |

|---|---|---|

| CDAU-21 | 6.27 | 42.76 |

| CDAU-22 | 14.54 | 161.74 |

Case Study 2: Anti-Proliferative Activity

Further testing on human vascular endothelial cells indicated that compounds with similar structural motifs displayed varied anti-proliferative effects.

| Compound | IC50 (µM) |

|---|---|

| CDAU-1 | 16.11 |

| CDAU-2 | 14.54 |

| CDAU-3 | 879.73 |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- CAS Number : 452972-11-1

- Molecular Formula : C11H15BClNO2

- Molecular Weight : 229.61 g/mol

- Structure : The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, along with a boron-containing dioxaborolane moiety.

Medicinal Chemistry

The compound's structure allows it to act as a versatile building block in the synthesis of pharmaceuticals. Its applications include:

- Drug Development : It serves as an intermediate in the synthesis of biologically active compounds. The presence of the boron moiety enhances its reactivity in various coupling reactions, making it suitable for the development of complex drug molecules.

- Anticancer Agents : Research indicates that derivatives of pyridine compounds have shown promising activity against cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and bioactivity .

Organic Synthesis

In organic chemistry, this compound is utilized for several types of reactions:

- Cross-Coupling Reactions : It is employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling. These reactions are crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules .

- Ligand Formation : The dioxaborolane group can act as a ligand in metal-catalyzed reactions, facilitating various transformations due to its ability to stabilize reactive intermediates .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science:

- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with specific functional properties. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties .

- Nanotechnology : The compound's ability to form stable complexes with metals makes it suitable for applications in nanomaterials development. It can be used to create nanoscale devices with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

- Synthesis of Anticancer Agents : A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

- Palladium-Catalyzed Reactions : Research has shown that using this compound in Suzuki-Miyaura reactions leads to high yields of desired products, showcasing its effectiveness as a coupling partner .

- Material Properties Enhancement : Investigations into polymer composites incorporating this compound revealed improved thermal and mechanical properties compared to traditional materials, indicating its potential for advanced material applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with four analogous pyridine-based boronate esters:

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

- Structure : Differs in the position of the boronate ester (position 4 instead of 3).

- Molecular Formula: C₁₂H₁₄BClF₃NO₂ (identical to the parent compound).

- Key Differences :

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (CAS: 881402-16-0)

- Structure : Lacks the chlorine substituent at position 2.

- Molecular Formula: C₁₂H₁₅BF₃NO₂ (Mol. Weight: 289.06 g/mol).

- Used in the synthesis of liquid crystals and OLED materials due to enhanced solubility .

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

- Structure: Features an amino (-NH₂) group at position 2 and boronate ester at position 4.

- Molecular Formula : C₁₂H₁₆BF₃N₂O₂ (Mol. Weight: 288.07 g/mol).

- Key Differences: The amino group increases solubility in polar solvents and enables hydrogen bonding, making it suitable for pharmaceutical applications. Reduced stability compared to the chloro analog due to the amino group’s susceptibility to oxidation .

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1096689-44-9)

- Structure : Replaces both chlorine and trifluoromethyl groups with a methyl (-CH₃) group.

- Molecular Formula: C₁₂H₁₈BNO₂ (Mol. Weight: 219.09 g/mol).

- Key Differences :

Research Findings and Functional Insights

- Reactivity in Cross-Coupling: The parent compound’s chlorine atom acts as a leaving group, enabling efficient Suzuki-Miyaura coupling with aryl/heteroaryl partners. In contrast, the amino derivative (Section 2.3) requires protection/deprotection strategies to avoid side reactions .

- Electronic Effects : Trifluoromethyl and chlorine substituents synergistically enhance the electrophilicity of the pyridine ring, accelerating cross-coupling rates compared to methyl-substituted analogs .

- Stability : Boronate esters at position 3 (parent compound) exhibit greater thermal stability than those at position 4, as evidenced by differential decomposition rates in accelerated stability studies .

Commercial Availability and Suppliers

- The parent compound and its analogs are available from specialized suppliers (e.g., TCI Chemicals, Enamine Ltd) in milligram to gram quantities. Custom synthesis is often required for large-scale applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.